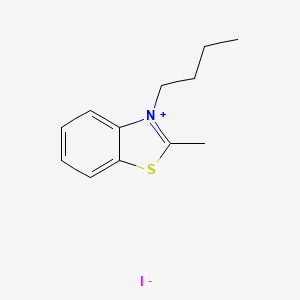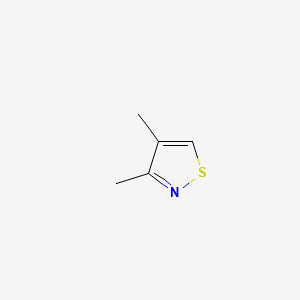
Benzothiazolium, 3-butyl-2-methyl-, iodide
Overview
Description
Benzothiazolium, 3-butyl-2-methyl-, iodide: is an organic compound with the molecular formula C12H16INS. It belongs to the class of benzothiazolium salts, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzothiazole ring substituted with butyl and methyl groups, and an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazolium, 3-butyl-2-methyl-, iodide typically involves the quaternization of 3-butyl-2-methylbenzothiazole with an alkylating agent such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
3-butyl-2-methylbenzothiazole+methyl iodide→Benzothiazolium, 3-butyl-2-methyl-, iodide
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, solvent, and concentration of reactants are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzothiazolium, 3-butyl-2-methyl-, iodide can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles like chloride, bromide, or hydroxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in dry solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles; reactions often conducted in polar solvents like water or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the benzothiazole ring.
Substitution: New benzothiazolium salts with different counterions.
Scientific Research Applications
Chemistry: Benzothiazolium, 3-butyl-2-methyl-, iodide is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and other functional materials.
Biology: In biological research, this compound is utilized as a fluorescent probe due to its ability to emit light upon excitation. It is also studied for its potential antimicrobial properties.
Medicine: The compound has been investigated for its potential therapeutic applications, including its role as an antimicrobial agent. Its ability to interact with biological membranes makes it a candidate for drug delivery systems.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including corrosion inhibitors and surfactants.
Mechanism of Action
The mechanism by which Benzothiazolium, 3-butyl-2-methyl-, iodide exerts its effects is primarily through its interaction with biological membranes and proteins. The benzothiazole ring can intercalate into lipid bilayers, disrupting membrane integrity and function. Additionally, the compound can bind to proteins, altering their structure and activity. These interactions can lead to antimicrobial effects by inhibiting the growth and proliferation of microorganisms.
Comparison with Similar Compounds
- Benzothiazolium, 3-ethyl-2-methyl-, iodide
- Benzothiazolium, 3-butyl-2-ethyl-, iodide
- Benzothiazolium, 3-butyl-2-methyl-, bromide
Comparison: Benzothiazolium, 3-butyl-2-methyl-, iodide is unique due to its specific substitution pattern on the benzothiazole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets. For instance, the iodide counterion can affect the compound’s solubility in water and organic solvents, as well as its ability to participate in nucleophilic substitution reactions.
Properties
IUPAC Name |
3-butyl-2-methyl-1,3-benzothiazol-3-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NS.HI/c1-3-4-9-13-10(2)14-12-8-6-5-7-11(12)13;/h5-8H,3-4,9H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSCDFMKIRNFIR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=C(SC2=CC=CC=C21)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385155 | |
| Record name | Benzothiazolium, 3-butyl-2-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27086-49-3 | |
| Record name | Benzothiazolium, 3-butyl-2-methyl-, iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3350298.png)



![2H-Cyclopenta[d]pyridazine](/img/structure/B3350328.png)
![2H-Pyrrolo[3,4-C]pyridine](/img/structure/B3350334.png)
![Furo[3,4-C]pyridine](/img/structure/B3350340.png)


![3H-Pyrrolo[2,3-B]pyridine](/img/structure/B3350365.png)


![1-methyl-3-[(Z)-2-nitroethenyl]indole](/img/structure/B3350386.png)

